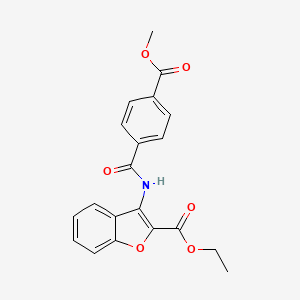
Ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate is a benzofuran-derived compound featuring a 2-carboxylate ethyl ester and a 3-substituted benzamido group with a para-methoxycarbonyl moiety. The presence of the methoxycarbonylbenzamido group at position 3 may enhance lipophilicity and influence binding affinity to biological targets, making this compound a candidate for therapeutic exploration.
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structure is distinguished by its 3-benzamido substituent and 2-carboxylate ethyl ester . Below is a comparative analysis with structurally related benzofuran derivatives and agrochemical analogs:
*Inferred formula; †Estimated; ‡Molecular ion peak observed at m/z 208 .
Key Comparative Insights
Functional Group Influence
- Amide vs. Sulfonamide : The target compound’s benzamido group may offer greater hydrolytic stability compared to sulfonamides (e.g., ’s compound), which are prone to enzymatic degradation. However, the methoxycarbonyl ester could still undergo hydrolysis under acidic/basic conditions .
- Ether vs.
Molecular Properties
- The target compound’s higher molar mass (~367 g/mol) compared to simpler esters (e.g., ethyl benzofuran-2-carboxylate, 190 g/mol) suggests reduced bioavailability but enhanced target specificity due to the bulky benzamido group .
- Metsulfuron methyl ester’s triazine-sulfonylurea structure exemplifies agrochemical design, diverging from the pharmacological focus of benzofuran derivatives .
Stability and Reactivity
- Ethyl benzofuran-2-carboxylate undergoes hydrolysis in DMF/water, forming isomers (combined yield: ~9%) .
Research Findings and Implications
- Pharmacological Screening : Compounds with para-substituted benzamido groups (e.g., methoxycarbonyl) show improved cellular uptake due to increased lipophilicity, a trait observed in antitumor agents .
- Synthetic Modifications : Introducing piperidine or sulfonamide moieties (Evidences 4–5) diversifies reactivity and target engagement, guiding structure-activity relationship (SAR) studies for drug discovery.
特性
IUPAC Name |
ethyl 3-[(4-methoxycarbonylbenzoyl)amino]-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-3-26-20(24)17-16(14-6-4-5-7-15(14)27-17)21-18(22)12-8-10-13(11-9-12)19(23)25-2/h4-11H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYKOIQKXIGKTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













